6-Methyl-2,5,7,10-tetraoxaundecane
Overview
Description
6-Methyl-2,5,7,10-tetraoxaundecane is an organic compound with the molecular formula C8H18O4. It is also known by its IUPAC name, 1,1-bis(2-methoxyethoxy)ethane. This compound is characterized by the presence of multiple ether groups, making it a polyether. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methyl-2,5,7,10-tetraoxaundecane can be synthesized through the reaction of acetaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced distillation techniques helps in the separation and purification of the compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,5,7,10-tetraoxaundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ether groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
6-Methyl-2,5,7,10-tetraoxaundecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is utilized in the preparation of biological samples and as a medium for enzyme reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is employed in the production of polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 6-Methyl-2,5,7,10-tetraoxaundecane involves its ability to act as a solvent and stabilizer. Its polyether structure allows it to interact with various molecular targets, facilitating reactions and stabilizing reactive intermediates. The compound’s ether groups can form hydrogen bonds with other molecules, enhancing its solubilizing properties .
Comparison with Similar Compounds
Similar Compounds
2,5,7,10-Tetraoxaundecane: Similar in structure but lacks the methyl group at the 6th position.
2,4,7,9-Tetraoxadecane: Another polyether with a different arrangement of ether groups.
1,1-Di(2-methoxyethoxy)ethane: An isomer with similar properties but different spatial arrangement
Uniqueness
6-Methyl-2,5,7,10-tetraoxaundecane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference makes it more suitable for specific applications where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
1,1-bis(2-methoxyethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-8(11-6-4-9-2)12-7-5-10-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFHKXJNUMPEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OCCOC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143931 | |
Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10143-67-6 | |
Record name | 6-Methyl-2,5,7,10-tetraoxaundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10143-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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